4-[3-(azepan-1-yl)-3-oxopropyl]-N-cyclohexylbenzenesulfonamide
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Overview
Description
4-[3-(azepan-1-yl)-3-oxopropyl]-N-cyclohexylbenzenesulfonamide is a complex organic compound that features a seven-membered azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(azepan-1-yl)-3-oxopropyl]-N-cyclohexylbenzenesulfonamide typically involves the formation of the azepane ring followed by the attachment of the benzenesulfonamide group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azepane ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and specialized catalysts to facilitate the cyclization and sulfonation reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[3-(azepan-1-yl)-3-oxopropyl]-N-cyclohexylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
4-[3-(azepan-1-yl)-3-oxopropyl]-N-cyclohexylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(azepan-1-yl)-3-oxopropyl]-N-cyclohexylbenzenesulfonamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Azepines: Compounds with a similar seven-membered ring structure.
Benzazepines: Similar structure but with a fused benzene ring.
Oxazepines: Contain an oxygen atom in the ring.
Thiazepines: Contain a sulfur atom in the ring.
Uniqueness
4-[3-(azepan-1-yl)-3-oxopropyl]-N-cyclohexylbenzenesulfonamide is unique due to its specific combination of the azepane ring and the benzenesulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-[3-(azepan-1-yl)-3-oxopropyl]-N-cyclohexylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O3S/c24-21(23-16-6-1-2-7-17-23)15-12-18-10-13-20(14-11-18)27(25,26)22-19-8-4-3-5-9-19/h10-11,13-14,19,22H,1-9,12,15-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOFZHKVWIJGCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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